Higher Topological Polar Surface Area and Hydrogen-Bond Acceptor Count vs. Butanone Analog
The target compound exhibits a computed topological polar surface area (TPSA) of 81.6 Ų and a hydrogen-bond acceptor count (HBA) of 6, compared to 72.4 Ų and HBA = 5 for the direct butanone analog 1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-4-phenylbutan-1-one (CAS 1428347-84-5) [1][2]. The additional phenoxy oxygen in the target compound contributes ~9.2 Ų of extra polar surface area and one additional H-bond acceptor atom, which is expected to enhance aqueous solubility and reduce passive membrane permeability relative to the butanone analog.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | TPSA = 81.6 Ų; HBA = 6 |
| Comparator Or Baseline | 1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-4-phenylbutan-1-one (CAS 1428347-84-5): TPSA = 72.4 Ų; HBA = 5 |
| Quantified Difference | ΔTPSA = +9.2 Ų; ΔHBA = +1 |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15); TPSA and HBA values derived from 2D molecular topology |
Why This Matters
Higher TPSA and HBA indicate greater aqueous solubility and lower passive membrane permeability, which may favor target engagement in extracellular or polar binding sites over intracellular targets requiring high membrane flux—a critical consideration for assay design and compound procurement.
- [1] PubChem Compound Summary for CID 71784470. National Center for Biotechnology Information. Retrieved 2026-04-30. View Source
- [2] PubChem Compound Summary for CID 71784476. National Center for Biotechnology Information. Retrieved 2026-04-30. View Source
